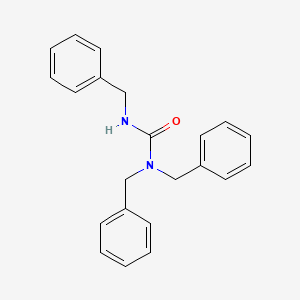
Urea, tris(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, tris(phenylmethyl)-: is a derivative of urea where three phenylmethyl groups are attached to the nitrogen atoms of the urea molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of urea, tris(phenylmethyl)- typically involves the nucleophilic addition of benzylamine to isocyanates. One common method is the reaction of benzylamine with phosgene to form benzyl isocyanate, which then reacts with urea to produce urea, tris(phenylmethyl)- . This reaction is usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of urea, tris(phenylmethyl)- can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Urea, tris(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzyl urea derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylmethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted urea derivatives, which can have different functional groups attached to the nitrogen atoms .
Aplicaciones Científicas De Investigación
Chemistry: Urea, tris(phenylmethyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation .
Medicine: It is being investigated for its anticancer and antioxidant properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of urea, tris(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparación Con Compuestos Similares
Urea derivatives: Compounds like N,N’-dibenzylurea and N,N’-diphenylurea share structural similarities with urea, tris(phenylmethyl)-.
Thiourea derivatives: These compounds have similar applications and chemical properties but contain sulfur instead of oxygen.
Uniqueness: Urea, tris(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it valuable in research and industrial applications .
Propiedades
Número CAS |
19617-46-0 |
|---|---|
Fórmula molecular |
C22H22N2O |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1,1,3-tribenzylurea |
InChI |
InChI=1S/C22H22N2O/c25-22(23-16-19-10-4-1-5-11-19)24(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H,23,25) |
Clave InChI |
WNNCXTWFLYJYEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


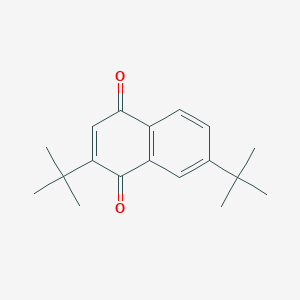
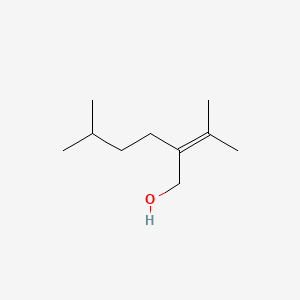
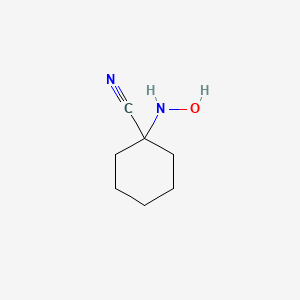


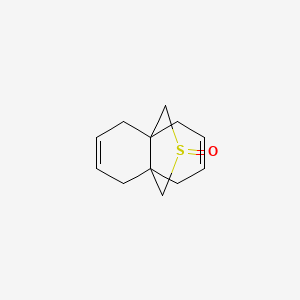
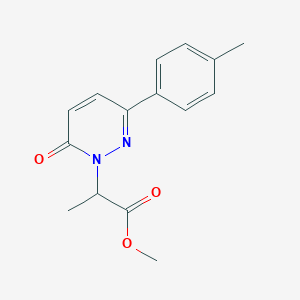
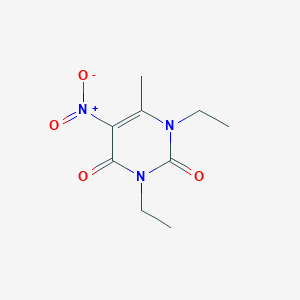
![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)


![2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)


